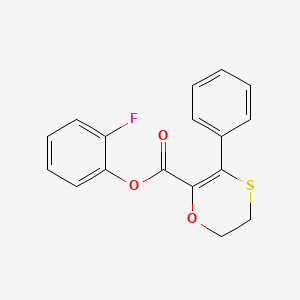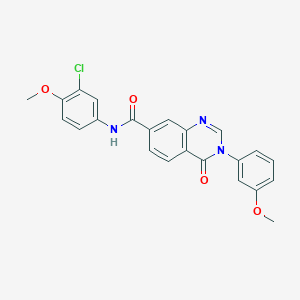
N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of oxathiine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a thiophen-2-ylmethyl group attached to a dihydro-1,4-oxathiine ring
准备方法
The synthesis of N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the oxathiine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydro-1,4-oxathiine ring.
Introduction of the chlorophenyl and phenyl groups: These groups are introduced through substitution reactions using suitable reagents and catalysts.
Attachment of the thiophen-2-ylmethyl group: This step involves the use of thiophene derivatives and appropriate coupling agents to attach the thiophen-2-ylmethyl group to the oxathiine ring.
Oxidation to form the 4,4-dioxide: The final step involves the oxidation of the oxathiine ring to introduce the 4,4-dioxide functional group.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反应分析
N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to modify the functional groups and reduce the oxidation state of the compound.
Substitution: The chlorophenyl and thiophen-2-ylmethyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: It can inhibit or activate specific enzymes involved in various biochemical pathways.
Interaction with receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular signaling pathways.
Induction of oxidative stress: The compound may induce oxidative stress in cells, leading to various biological effects.
相似化合物的比较
N-(2-chlorophenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can be compared with other similar compounds, such as:
Imidazo-thiazole derivatives: These compounds share similar structural features and are studied for their antimicrobial and anticancer activities.
Thiophene derivatives: These compounds have a thiophene ring and are known for their diverse biological activities.
Isoxazole derivatives: These compounds contain an isoxazole ring and are investigated for their potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
属性
分子式 |
C22H18ClNO4S2 |
|---|---|
分子量 |
460.0 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-4,4-dioxo-5-phenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C22H18ClNO4S2/c23-18-10-4-5-11-19(18)24(15-17-9-6-13-29-17)22(25)20-21(16-7-2-1-3-8-16)30(26,27)14-12-28-20/h1-11,13H,12,14-15H2 |
InChI 键 |
XYOONRYESFRRGW-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B12174061.png)
![3-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12174063.png)
![4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxo-N-(propan-2-yl)butanamide](/img/structure/B12174069.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12174096.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12174097.png)
methanone](/img/structure/B12174098.png)





